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Abstract
The indazole core is a cornerstone in modern medicinal chemistry, particularly in the design of

small molecule kinase inhibitors. Its unique electronic properties and ability to form critical

hydrogen bond interactions with the kinase hinge region have established it as a "privileged

scaffold." This guide focuses specifically on the 1-methylindazole moiety, a common and

highly effective variant. We will explore the underlying principles of its efficacy, provide detailed,

field-tested protocols for its synthesis and incorporation into inhibitor scaffolds, and present a

framework for leveraging its properties in drug discovery campaigns.

Introduction: Why 1-Methylindazole?
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular

signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making

them prime therapeutic targets.[1][2] The development of ATP-competitive inhibitors, which

bind in the highly conserved ATP pocket, has been a major focus of drug discovery.[3]

The indazole ring system has emerged as a highly successful ATP mimetic.[4] The strategic

placement of nitrogen atoms allows it to form hydrogen bonds with the backbone of the "hinge"

region connecting the N- and C-terminal lobes of the kinase domain, mimicking the interaction

of the adenine base of ATP.[3][5]
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Methylation at the N1 position offers several key advantages:

Blocks Unwanted Reactivity: It prevents undesired N-H reactivity and potential metabolic

liabilities.

Modulates Solubility and Lipophilicity: The methyl group can fine-tune the physicochemical

properties of the final compound.

Fills Hydrophobic Pockets: It can provide beneficial van der Waals interactions within the

ATP-binding site.

Fixes Tautomeric Form: It locks the molecule into the 1H-indazole tautomer, which is

generally the more thermodynamically stable form, providing a rigid and predictable vector

for further substitutions.[6]

This guide provides the chemical logic and practical methodologies for effectively utilizing the

1-methylindazole scaffold in kinase inhibitor synthesis.

The Role of 1-Methylindazole as a Hinge Binder
The efficacy of most indazole-based kinase inhibitors stems from their ability to engage the

kinase hinge. This interaction typically involves one or two hydrogen bonds between the

indazole nitrogens and the backbone amide and carbonyl groups of hinge residues.[5][7]
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The N2 atom of the indazole typically acts as a hydrogen bond acceptor, engaging with a

backbone N-H group of a hinge residue (e.g., the GK+3 residue). [7][8]The N1-methyl group

itself can participate in favorable hydrophobic interactions or weaker C-H···O interactions with a

nearby carbonyl oxygen on the hinge backbone. [3]This stable, bidentate interaction anchors

the inhibitor, allowing substituents (R groups) at other positions (commonly C3, C4, C5, or C6)

to explore other regions of the ATP pocket to achieve potency and selectivity.

Synthetic Strategies and Core Protocols
The synthesis of a 1-methylindazole-based kinase inhibitor can be conceptually broken down

into two phases:

Formation of the core 1-methylindazole intermediate.

Functionalization and coupling to build the final inhibitor.
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Protocol 1: Regioselective N1-Methylation of Indazoles
(Thermodynamic Control)
Achieving selective N1-methylation is critical. While alkylation of indazoles can produce a

mixture of N1 and N2 isomers, conditions that favor thermodynamic equilibrium reliably yield

the more stable N1 product. [6][9]The use of a strong, non-nucleophilic base in an aprotic

solvent is a standard and effective method. [10] Reaction Scheme: Indazole Precursor + CH₃I

(or (CH₃)₂SO₄) --(NaH, THF)--> 1-Methylindazole Product

Materials:

Substituted 1H-indazole (e.g., 4-iodo-1H-indazole) (1.0 equiv)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

Anhydrous Tetrahydrofuran (THF)

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.1 equiv)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the

substituted 1H-indazole (1.0 equiv).

Dissolve the indazole in anhydrous THF.

Cool the stirred solution to 0 °C using an ice bath.

Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

Ensure adequate ventilation.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The solution

may become a slurry as the sodium salt of the indazole forms.

Re-cool the mixture to 0 °C and add the methylating agent (1.1 equiv) dropwise via syringe.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS). This typically takes 2-16 hours.

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated

aqueous NH₄Cl solution at 0 °C.

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.
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Caption: Workflow for N1-methylation of indazoles under thermodynamic control.
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Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling
The Suzuki coupling is a powerful and versatile C-C bond-forming reaction, essential for

elaborating the 1-methylindazole core. [11]Using a pre-functionalized halo-indazole (e.g., 4-

iodo-1-methylindazole) allows for the late-stage introduction of diverse aryl or heteroaryl

groups, which is highly efficient for exploring Structure-Activity Relationships (SAR). [12][13]

Reaction Scheme: 4-Iodo-1-methylindazole + Arylboronic Acid --(Pd Catalyst, Base)--> 4-Aryl-

1-methylindazole

Materials:

4-Iodo-1-methylindazole (1.0 equiv)

Arylboronic acid or boronic ester (1.2-1.5 equiv)

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (5-10 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

Solvent System (e.g., 1,4-Dioxane/Water or DMF)

Inert gas (Argon or Nitrogen)

Procedure (General Conditions using Pd(PPh₃)₄):

To a sealable reaction vessel (e.g., Schlenk tube or microwave vial), add 4-iodo-1-
methylindazole (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 1.3

equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).

Evacuate and backfill the vessel with an inert gas (repeat 3x).

Add the degassed solvent mixture (e.g., 1,4-dioxane, ethanol, and water in a 6:3:1 ratio).

[12]4. Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 100-

140 °C) with vigorous stirring for 2-12 hours. Microwave irradiation (e.g., 120 °C for 30

minutes) can significantly accelerate the reaction. [3][12]5. Monitor the reaction for

completion by TLC or LC-MS.
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Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and

water.

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

Concentrate the organic layer under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to afford the

desired 4-aryl-1-methylindazole. [12]

Parameter
Condition A
(Conventional)

Condition B
(Microwave)

Rationale & Notes

Catalyst
Pd(PPh₃)₄ (10
mol%)

Pd(dppf)Cl₂ (5
mol%)

Pd(dppf)Cl₂ is
often more robust
and efficient for
challenging
couplings.

Base Cs₂CO₃ (1.3 equiv) K₂CO₃ (2.0 equiv)

Cs₂CO₃ is more

soluble and often

more effective but

also more expensive.

Solvent Dioxane/Ethanol/H₂O Dioxane/H₂O (4:1)

The presence of

water is crucial for the

catalytic cycle.

Temperature 140 °C 120 °C

Microwave heating

allows for rapid,

uniform heating to the

target temperature.

| Time | 4 hours | 30 minutes | Significant reduction in reaction time is a key advantage of

microwave synthesis. |

Table 1: Comparison of Suzuki Coupling Reaction Conditions. [11][12]
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Case Study: Synthesis of an AXL Kinase Inhibitor
Precursor
AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance, making

it an attractive therapeutic target. [14]Several potent AXL inhibitors utilize the indazole scaffold.

The following workflow illustrates the application of the previously described protocols in a

multi-step synthesis.
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Caption: Synthetic workflow for an AXL inhibitor precursor.
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This streamlined approach, combining regioselective methylation with a robust cross-coupling

reaction, provides a powerful platform for generating libraries of diverse 1-methylindazole-

based kinase inhibitors for screening and optimization.

Conclusion and Future Perspectives
The 1-methylindazole scaffold is a validated, high-value component in the kinase inhibitor

toolkit. Its favorable hinge-binding properties and synthetic tractability ensure its continued

relevance in drug discovery. The protocols detailed herein provide a reliable foundation for the

synthesis of core intermediates and their elaboration into potent and selective kinase inhibitors.

As our understanding of the kinome deepens, the modular nature of synthesis involving the 1-
methylindazole core will continue to empower medicinal chemists to rapidly develop novel

therapeutics targeting a wide range of kinases.
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product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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